molecular formula C12H11BrF3N3 B13728650 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline

3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline

Cat. No.: B13728650
M. Wt: 334.13 g/mol
InChI Key: PTPAGWAZNXCNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure & Properties
The compound 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline (C₁₂H₁₁BrF₃N₃) is a bicyclic heterocyclic molecule featuring a pyrazolo[5,1-b]quinazoline core. Key structural attributes include:

  • Methyl group at position 2, contributing to steric effects and lipophilicity.
  • Trifluoromethyl (CF₃) at position 9, a strong electron-withdrawing group that improves metabolic stability and bioavailability .
  • Tetrahydroquinazoline backbone, providing partial saturation to reduce conformational flexibility and enhance target binding.

Properties

Molecular Formula

C12H11BrF3N3

Molecular Weight

334.13 g/mol

IUPAC Name

3-bromo-2-methyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

InChI

InChI=1S/C12H11BrF3N3/c1-6-9(13)11-17-8-5-3-2-4-7(8)10(12(14,15)16)19(11)18-6/h2-5H2,1H3

InChI Key

PTPAGWAZNXCNQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C3CCCCC3=NC2=C1Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Cyclization: The intermediate formed undergoes cyclization with an appropriate reagent to form the quinazoline core.

    Bromination: The final step involves the bromination of the quinazoline core using bromine or a brominating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and quinazoline rings.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Physicochemical Data

  • Molecular weight: 334.14 g/mol
  • Melting point: 110–112°C
  • Solubility: Moderate in polar organic solvents (e.g., DMSO, ethanol) due to the CF₃ group’s polarity.
  • Medicinal chemistry as a kinase inhibitor scaffold (CF₃ groups are common in drug candidates).
  • Synthetic intermediates for halogen-exchange or cross-coupling reactions .

Comparison with Structural Analogs

Substituent-Driven Differences

The following table compares substituents and properties of closely related pyrazoloquinazoline derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Br, 2-CH₃, 9-CF₃ C₁₂H₁₁BrF₃N₃ 334.14 Enhanced metabolic stability; potential kinase inhibition
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (CAS 1429309-36-3) 3-Br, 9-OCH₃ C₁₁H₁₂BrN₃O 282.14 Methoxy group improves solubility; explored in drug development
5,6,7,8-Tetrahydro-9-(trifluoromethyl)pyrazolo[5,1-b]quinazoline-2-carboxylic acid 9-CF₃, 2-COOH C₁₂H₁₀F₃N₃O₂ 309.23 Carboxylic acid enables salt formation; likely a synthetic intermediate
3-Bromo-9-chloro-2-methyl-5,6,7,8-tetrahydro pyrazolo[5,1-b]quinazoline (CAS 1490066-41-5) 3-Br, 9-Cl, 2-CH₃ C₁₁H₁₁BrClN₃ 316.58 Chlorine offers moderate electron withdrawal; lower solubility than CF₃ analogs

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) vs. Methoxy (OCH₃) :
    • The CF₃ group (target compound) increases electron deficiency at position 9, favoring interactions with hydrophobic enzyme pockets. In contrast, OCH₃ (CAS 1429309-36-3) is electron-donating, enhancing solubility but reducing metabolic stability .
  • Chlorine (Cl) vs. CF₃ :
    • Chlorine (CAS 1490066-41-5) is less electronegative than CF₃, resulting in weaker dipole interactions but lower synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.